3,3-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide
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Overview
Description
3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiazolo[3,2-a]pyrimidine moiety is known to interact with purine-binding sites, which can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole Derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Uniqueness
3,3-DIMETHYL-N-{7-METHYL-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-6-YL}BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
3,3-dimethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |
InChI |
InChI=1S/C13H17N3O2S/c1-8-10(15-9(17)7-13(2,3)4)11(18)16-5-6-19-12(16)14-8/h5-6H,7H2,1-4H3,(H,15,17) |
InChI Key |
IITQOPDMKHZWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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